molecular formula C13H20N2O4S B4440202 N-ethyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide

N-ethyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide

Cat. No. B4440202
M. Wt: 300.38 g/mol
InChI Key: LHBJIZUNSVLTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide is a chemical compound that is commonly referred to as EMA401. It is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 has been found to be effective in reducing pain in a variety of conditions, including post-herpetic neuralgia, diabetic neuropathy, and osteoarthritis. In

Mechanism of Action

The mechanism of action of EMA401 involves the inhibition of a protein called the transient receptor potential vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is involved in the transmission of pain signals from the periphery to the central nervous system. By inhibiting this receptor, EMA401 reduces the transmission of pain signals, resulting in a reduction in pain.
Biochemical and Physiological Effects
EMA401 has been found to have a number of biochemical and physiological effects. The drug has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the development of chronic pain. In addition, EMA401 has been found to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals. These effects result in a reduction in pain and improved quality of life for patients.

Advantages and Limitations for Lab Experiments

EMA401 has a number of advantages for use in lab experiments. The drug has a favorable safety profile and has been found to be effective in reducing pain in a variety of conditions. In addition, EMA401 is relatively easy to synthesize, making it readily available for use in research studies. However, there are also some limitations to the use of EMA401 in lab experiments. The drug has a relatively short half-life, which may limit its effectiveness in some studies. In addition, the drug may not be effective in all types of chronic pain, making it important to carefully select the appropriate study population.

Future Directions

There are a number of future directions for the study of EMA401. One potential area of research is the development of new formulations of the drug that may increase its effectiveness. In addition, further studies are needed to determine the optimal dosing and administration of EMA401 for different types of chronic pain. Finally, there is a need for larger, more comprehensive clinical trials to further evaluate the safety and efficacy of EMA401 in the treatment of chronic pain.
Conclusion
In conclusion, EMA401 is a small molecule drug that has been developed for the treatment of chronic pain. The drug has been found to be effective in reducing pain in a variety of conditions and has a favorable safety profile. The mechanism of action of EMA401 involves the inhibition of the TRPV1 receptor, resulting in a reduction in pain signals. While there are some limitations to the use of EMA401 in lab experiments, there are also a number of future directions for research in this area. Overall, EMA401 represents a promising new treatment option for patients suffering from chronic pain.

Scientific Research Applications

EMA401 has been extensively studied in scientific research for its potential use in the treatment of chronic pain. The drug has been found to be effective in reducing pain in a variety of conditions, including post-herpetic neuralgia, diabetic neuropathy, and osteoarthritis. In addition, EMA401 has been found to have a favorable safety profile with no significant adverse effects reported in clinical trials.

properties

IUPAC Name

N-ethyl-2-[4-[ethyl(methylsulfonyl)amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-14-13(16)10-19-12-8-6-11(7-9-12)15(5-2)20(3,17)18/h6-9H,4-5,10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBJIZUNSVLTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)N(CC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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